N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide
CAS No.: 2034201-55-1
Cat. No.: VC7209367
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427
* For research use only. Not for human or veterinary use.
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide - 2034201-55-1](/images/structure/VC7209367.png)
Specification
CAS No. | 2034201-55-1 |
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Molecular Formula | C19H24N4O2 |
Molecular Weight | 340.427 |
IUPAC Name | N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide |
Standard InChI | InChI=1S/C19H24N4O2/c1-25-16-4-2-3-14(11-16)19(24)20-15-7-9-23(10-8-15)18-12-17(21-22-18)13-5-6-13/h2-4,11-13,15H,5-10H2,1H3,(H,20,24)(H,21,22) |
Standard InChI Key | HIXMINGCPICBJY-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide, reflects its three primary structural components:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 3-position is substituted with a cyclopropyl group, while the 1-position is linked to a piperidine ring.
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Piperidine Spacer: A six-membered saturated ring containing one nitrogen atom, serving as a conformational bridge between the pyrazole and benzamide groups.
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3-Methoxybenzamide: A benzamide derivative with a methoxy (-OCH₃) group at the 3-position of the benzene ring.
Table 1: Key Molecular Properties
The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the methoxy group may improve solubility and target binding . Structural analogs, such as N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives, demonstrate similar stability profiles .
Synthetic Pathways and Intermediate Compounds
While no explicit synthesis route for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide is documented, its assembly can be inferred from related patents and synthetic methodologies:
Pyrazole Ring Formation
Pyrazole cores are typically synthesized via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds . For example:
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Cyclopropane Introduction: Cyclopropylacetylenes or cyclopropanecarboxaldehydes react with hydrazines to form 5-cyclopropylpyrazole intermediates .
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Substitution at N-1: Alkylation or nucleophilic substitution introduces the piperidine group at the pyrazole’s 1-position .
Piperidine-Benzamide Coupling
The piperidine moiety is often functionalized via amide bond formation with carboxylic acid derivatives. A representative step involves:
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Reacting 4-aminopiperidine with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .
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Purification via column chromatography or recrystallization .
Table 2: Hypothetical Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Intermediate |
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1 | Cycloaddition | Hydrazine, cyclopropanecarboxaldehyde, ethanol, reflux | 5-Cyclopropyl-1H-pyrazol-3-amine |
2 | Alkylation | 4-Bromopiperidine, K₂CO₃, DMF, 80°C | 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine |
3 | Amide Coupling | 3-Methoxybenzoyl chloride, Et₃N, CH₂Cl₂, rt | Target Compound |
Future Research Directions
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Synthesis Optimization: Develop scalable routes using continuous-flow chemistry or biocatalytic methods to improve yield .
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Structure-Activity Relationships (SAR): Systematically vary substituents (e.g., methoxy position, cyclopropyl size) to enhance potency .
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models, focusing on blood-brain barrier penetration for CNS targets .
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